REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10](S)=[CH:9][C:8]=1[CH3:14])[CH3:2].C([O-])([O-])=O.[K+].[K+].Br[C:23](C)(C)[C:24](OCC)=[O:25]>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:24](=[O:25])[CH3:23])=[CH:9][C:8]=1[CH3:14])[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S)C)=O
|
Name
|
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
280 μL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction cooled to rt
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue treated with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted 3×50 mL CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vaccum
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (CH2Cl2/MeOH: 99/1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)C(C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 159% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |